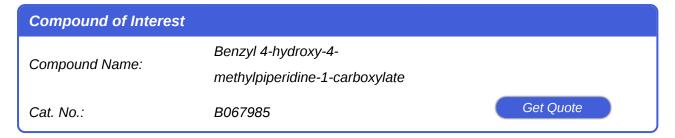


# Spectroscopic Profile of Benzyl 4-hydroxy-4methylpiperidine-1-carboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on its chemical structure and analysis of closely related compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.

### **Chemical Structure and Properties**

IUPAC Name: **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate** Molecular Formula: C<sub>14</sub>H<sub>19</sub>NO<sub>3</sub> Molecular Weight: 249.31 g/mol CAS Number: 169750-57-6[1]

#### **Spectroscopic Data Summary**

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of the compound's functional groups and data from analogous structures.



### <sup>1</sup>H NMR Spectroscopy Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  = 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.35	m	5H	Ar-H
~5.15	S	2H	-O-CH <sub>2</sub> -Ph
~3.8-3.2	m	4H	Piperidine CH <sub>2</sub> (axial & equatorial)
~2.0 (broad)	S	1H	-OH
~1.6-1.4	m	4H	Piperidine CH <sub>2</sub> (axial & equatorial)
~1.25	S	3H	-CH₃

### <sup>13</sup>C NMR Spectroscopy Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  = 77.16 ppm)



Chemical Shift (δ, ppm)	Assignment
~155.0	C=O (Carbamate)
~137.0	Ar-C (quaternary)
~128.5	Ar-CH
~128.0	Ar-CH
~127.8	Ar-CH
~68.0	-O-CH₂-Ph
~67.0	C-OH (quaternary)
~40.0	Piperidine CH₂ (adjacent to N)
~35.0	Piperidine CH <sub>2</sub>
~28.0	-CH₃

Note: The PubChem database entry for this compound (CID 10514757) indicates the existence of a <sup>13</sup>C NMR spectrum, though the data is not directly provided.[1]

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretch (hydroxyl)
~3050	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (carbamate)
~1450	Medium	C=C stretch (aromatic)
~1240	Strong	C-N stretch
~1100	Strong	C-O stretch

## Mass Spectrometry (MS) Data (Predicted)



m/z	Relative Intensity	Assignment
249	Moderate	[M]+ (Molecular Ion)
234	Low	[M - CH <sub>3</sub> ] <sup>+</sup>
231	Low	[M - H <sub>2</sub> O] <sup>+</sup>
158	Moderate	[M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)

Note: A GC-MS spectrum is noted in the PubChem database entry for this compound (CID 10514757), but the spectral data is not directly accessible.[1]

## **Experimental Protocols**

The following are general experimental protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for the specific sample and equipment used.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta = 0.00$  ppm).
- Data Acquisition:
  - Acquire <sup>1</sup>H NMR spectra on a 300 MHz or higher field NMR spectrometer.
  - Acquire <sup>13</sup>C NMR spectra on the same instrument, typically at a frequency of 75 MHz for a 300 MHz spectrometer.
  - Standard pulse sequences are used for both <sup>1</sup>H and <sup>13</sup>C acquisitions.



Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing to the internal
standard.

#### Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
  - Typically, scan the range from 4000 to 400 cm<sup>-1</sup>.
  - Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

#### Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
- Ionization: Use Electron Ionization (EI) as the standard ionization technique to generate fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

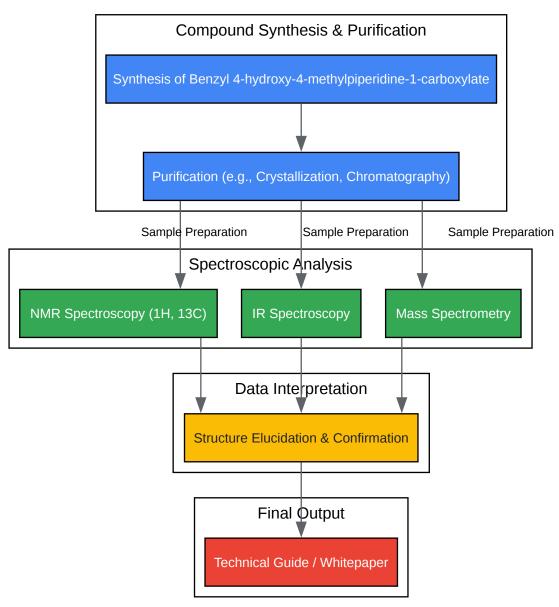


- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

#### General Workflow for Spectroscopic Analysis





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Caption: A flowchart illustrating the key stages of chemical synthesis, purification, and subsequent spectroscopic analysis for structural determination.

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#### References

- 1. Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | C14H19NO3 | CID 10514757 -PubChem [pubchem.ncbi.nlm.nih.gov]
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